molecular formula C21H26N2O2 B4120886 N-ethyl-N-(2-methylphenyl)-4-(pentanoylamino)benzamide

N-ethyl-N-(2-methylphenyl)-4-(pentanoylamino)benzamide

Cat. No. B4120886
M. Wt: 338.4 g/mol
InChI Key: WVUVQQITOJLDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(2-methylphenyl)-4-(pentanoylamino)benzamide, also known as EMPPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have a variety of biological effects.

Mechanism of Action

N-ethyl-N-(2-methylphenyl)-4-(pentanoylamino)benzamide acts as a selective agonist for the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. By binding to this receptor, this compound can modulate the activity of various signaling pathways and affect the release of cytokines and other immune mediators. Additionally, this compound has been found to inhibit the activity of FAAH, which is responsible for the degradation of endocannabinoids.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-ethyl-N-(2-methylphenyl)-4-(pentanoylamino)benzamide has several advantages for lab experiments. It is a highly selective agonist for the CB2 receptor, which allows for the specific modulation of this receptor without affecting other receptors or signaling pathways. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound also has some limitations. It is a relatively new compound and its long-term safety and toxicity have not been fully established. Additionally, this compound has a short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on N-ethyl-N-(2-methylphenyl)-4-(pentanoylamino)benzamide. One area of interest is the development of more potent and selective CB2 agonists based on the structure of this compound. Additionally, further studies are needed to determine the long-term safety and toxicity of this compound and other CB2 agonists. This compound may also have potential as a therapeutic agent for various diseases, including inflammation, pain, and cancer, and further studies are needed to explore these possibilities. Finally, this compound may be useful as a tool to study the role of the endocannabinoid system in various biological processes.

Scientific Research Applications

N-ethyl-N-(2-methylphenyl)-4-(pentanoylamino)benzamide has been used in scientific research as a tool to study the role of certain receptors and enzymes in various biological processes. It has been found to have a high affinity for the cannabinoid receptor CB2 and has been used to study the role of this receptor in inflammation, pain, and cancer. This compound has also been used to study the role of the enzyme fatty acid amide hydrolase (FAAH) in the metabolism of endocannabinoids.

properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)-4-(pentanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-4-6-11-20(24)22-18-14-12-17(13-15-18)21(25)23(5-2)19-10-8-7-9-16(19)3/h7-10,12-15H,4-6,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUVQQITOJLDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)N(CC)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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